
5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and an amine group at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a pharmacophore in antimicrobial, anticancer, and enzyme-inhibitory agents .
Preparation Methods
Structural and Pharmacological Significance of 5-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-Amine
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. Substitution at the 5-position with a 4-fluorophenyl group enhances lipophilicity and bioavailability, while the 3-amino group facilitates hydrogen bonding with biological targets . This compound’s antimicrobial and anti-inflammatory potential has driven interest in robust synthetic protocols .
Hydrazide-Cyclization Route for Triazole Core Assembly
Synthesis of 4-Fluorobenzoic Acid Hydrazide
The foundational step involves converting 4-fluorobenzoic acid to its hydrazide derivative. Reacting 4-fluorobenzoic acid (1.0 equiv) with excess hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6–8 hours yields 4-fluorobenzoic acid hydrazide with >85% purity . Excess hydrazine ensures complete conversion, confirmed by the disappearance of the carboxylic acid C=O stretch at 1680–1700 cm⁻¹ in FTIR .
Formation of Potassium Dithiocarbazinate
The hydrazide is treated with carbon disulfide (CS₂) in alkaline ethanol (KOH/EtOH) at 0–5°C for 2 hours. This forms potassium 4-fluorobenzoyl dithiocarbazinate, characterized by S–H stretches at 2550–2600 cm⁻¹ and C=S vibrations at 1200–1250 cm⁻¹ .
Cyclization to this compound
Heating the dithiocarbazinate with hydrazine hydrate (4.0 equiv) at 100–110°C for 4 hours induces cyclization. The reaction proceeds via nucleophilic attack of hydrazine on the thiocarbonyl group, eliminating H₂S and forming the triazole ring . Crude product is recrystallized from isopropanol, yielding 70–75% pure compound .
Table 1: Key Spectral Data for Hydrazide-Cyclization Product
Characterization Method | Key Signals |
---|---|
FTIR (cm⁻¹) | 3350 (N–H), 1600 (C=N), 1220 (C–F) |
¹H NMR (DMSO-d₆, δ) | 7.8–7.6 (m, Ar–H), 5.2 (s, NH₂) |
13C NMR (DMSO-d₆, δ) | 165.2 (C=N), 162.1 (C–F), 115–130 (Ar–C) |
Carboxylic Acid-Mediated Synthesis Using Acidic Ion-Exchange Resins
Reaction of Hydrazine with 4-Fluorophenylacetic Acid
Adapting the patent method , 4-fluorophenylacetic acid (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in the presence of Amberlyst 15 resin (5 wt%) at 150–180°C for 6 hours. The resin catalyzes dehydration-cyclization, forming the triazole ring via intermediate hydrazide formation.
Purification and Yield Optimization
Post-reaction, the mixture is dissolved in hot isopropanol, filtered to remove the resin, and cooled to precipitate the product. Three successive recrystallizations increase purity to >99%, with an overall yield of 85–91% . The resin is reusable for 3–5 cycles without significant activity loss.
Table 2: Comparative Analysis of Synthesis Methods
Parameter | Hydrazide-Cyclization | Carboxylic Acid/Resin |
---|---|---|
Reaction Temp (°C) | 100–110 | 150–180 |
Yield (%) | 70–75 | 85–91 |
Purity (%) | >85 | >99 |
Catalyst | None | Amberlyst 15 |
Functionalization of Pre-Formed Triazole Cores
Bromination Follow by Suzuki Coupling
In an alternative route, 5-bromo-4H-1,2,4-triazol-3-amine undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours affords the target compound in 60–65% yield . However, this method is less efficient due to competing protodeboronation.
Direct Introduction of 4-Fluorophenyl Group
Electrophilic aromatic substitution using 4-fluorophenyldiazonium chloride on 4H-1,2,4-triazol-3-amine under acidic conditions (HCl, 0–5°C) achieves 50–55% yield. Regioselectivity challenges limit scalability .
Critical Analysis of Synthetic Challenges
Regiochemical Control
Cyclization methods inherently favor 5-aryl substitution due to steric and electronic factors . Competing 3-aryl isomers are minimized by using bulky solvents like isopropanol, which retard alternative ring-closing pathways .
Hygroscopicity Management
The 3-amino group renders the compound hygroscopic. Patent data shows that resin-mediated synthesis produces less hygroscopic crystals due to tighter packing, confirmed by XRD.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer research. A study evaluated a series of N-aryl-4H-1,2,4-triazol-3-amines, including 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, for their anticancer activity against various cancer cell lines. The findings indicated that certain derivatives exhibited superior anticancer effects compared to standard treatments like imatinib. Specifically, compound 4i demonstrated significant activity against CNS cancer cell lines with a percent growth inhibition (PGI) of 41.25% .
Table 1: Anticancer Activity of Selected Compounds
Compound | Cell Line | Percent Growth Inhibition (%) |
---|---|---|
4i | SNB-75 | 41.25 |
4d | UO-31 | 30.14 |
4e | CCRF-CEM | 26.92 |
4a | EKVX | 26.61 |
4j | OVCAR-5 | 23.12 |
The mechanism of action is believed to involve interactions with the tubulin–combretastatin A-4 binding site, which is crucial for cancer cell proliferation . The compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest it could be developed into a viable therapeutic agent.
Anticonvulsant Activity
In addition to its anticancer properties, research has also focused on the anticonvulsant potential of derivatives of this compound. A study investigated the anticonvulsant effects of various thio derivatives in animal models induced by corazole. Results showed significant increases in the latent period before convulsions and reductions in the duration of convulsions when treated with specific compounds derived from the triazole scaffold .
Table 2: Anticonvulsant Activity Results
Compound | Latent Period Increase (%) | Duration Reduction (%) |
---|---|---|
Compound A | 57.1 | 33.4 |
Compound B | 67.3 | 31.5 |
Compound C | 28.6 | 38.9 |
These findings indicate that certain derivatives not only provide neuroprotective effects but also stabilize neuronal membranes during excitatory conditions .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This compound can interfere with biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
A. 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (Compound 4d)
- Structural Difference : Chlorine replaces hydrogen at position 4 of the phenyl ring.
- Activity: Exhibits apoptosis-inducing activity, with enhanced cytotoxicity compared to non-halogenated analogues due to increased lipophilicity and electron-withdrawing effects .
- Electronic Properties : The electron-withdrawing Cl may lower HOMO energy, increasing stability but reducing nucleophilic reactivity compared to the fluorine-substituted parent compound .
B. 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (Compound 4a)
- Structural Difference : Bromine at the meta position of the phenyl ring.
- Activity : Demonstrated anticancer activity in vitro, with a bromine atom contributing to steric bulk and stronger van der Waals interactions in hydrophobic binding pockets .
- Spectral Data : Distinct $ ^1H $ NMR signals at δ 7.39–8.08 ppm and $ ^{13}C $ NMR peaks for aromatic carbons (120–157 ppm) reflect the bromine-induced deshielding effects .
Bioisosteric Analogues
A. Megazol (5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine, Compound 8)
- Structural Difference : Nitroimidazole replaces the fluorophenyl group.
- Activity: Potent trypanocidal activity against T. brucei but high genotoxicity due to nitro group reduction intermediates .
- Electronic Properties : Lower LUMO energy (-1.72 eV) compared to the fluorophenyl analogue, facilitating electron acceptance in redox-mediated mechanisms .
B. 3-(Benzylthio)-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazol-4-amine (Compound 257)
- Structural Difference : Dual 4-fluorophenyl groups and a piperazine moiety.
- Activity : Enhanced enzyme inhibition due to increased bulk and fluorine’s electronegativity, improving target binding .
Tyrosinase Inhibitors
A. N-(4-Fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) Acetamide
- Structural Difference : Dual fluorophenyl groups and a thioether linkage.
- Activity : Superior tyrosinase inhibition (IC$_{50}$ < 10 μM) compared to kojic acid, attributed to fluorine’s polar hydrophobicity and sulfur’s hydrogen-bonding capacity .
B. 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine (Compound 3a)
- Structural Difference : Pyridinyl replaces fluorophenyl.
- Activity : Moderate tyrosinase inhibition (IC$_{50}$ ~ 25 μM), suggesting fluorophenyl’s superior π-π stacking over pyridinyl’s basicity .
MetAP Inhibitors
A. 5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine
- Structural Difference : Benzylthio substituent instead of fluorophenyl.
- Activity : High selectivity for human MetAP2 (K$i$ = 0.5 nM) over MetAP1 (K$i$ = 3900 nM), with sulfur coordinating active-site metal ions .
- Comparison : Fluorophenyl analogues may exhibit reduced metal coordination but improved membrane permeability due to fluorine’s hydrophobicity.
Comparative Data Tables
Table 2: Electronic Properties
*Estimated based on fluorine’s electronegativity relative to nitro/non-halogenated analogues.
Biological Activity
Introduction
5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (CAS Number: 168893-35-4) is a member of the triazole family, which is recognized for its diverse biological activities including antifungal, antibacterial, and anticancer properties. The compound's unique structure, characterized by a fluorinated phenyl group at the 5-position of the triazole ring, contributes to its pharmacological efficacy.
The molecular formula of this compound is with a molecular weight of approximately 178.17 g/mol. The presence of the fluorine atom enhances lipophilicity and bioavailability, which are critical factors in drug design.
Antifungal Activity
This compound exhibits significant antifungal properties akin to other triazole derivatives. Its mechanism involves inhibiting enzymes crucial for fungal cell wall synthesis. Studies have shown that it can effectively combat various fungal strains, demonstrating potential as a therapeutic agent for fungal infections .
Anticancer Properties
Recent research indicates that this compound may also possess anticancer effects. It has been observed to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival . The fluorine substitution may enhance binding affinity to target proteins involved in these pathways.
Case Study: Anticancer Activity Evaluation
In a study evaluating various triazole derivatives, this compound showed promising results against several cancer cell lines. The compound was tested at a concentration of 10 µM against 58 different cancer cell lines, revealing significant cytotoxicity particularly against CNS cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
Compound Name | Structure Description | Unique Features |
---|---|---|
5-(3-fluorophenyl)-4H-1,2,4-triazol-3-amine | Similar structure with a different fluorine position | Potentially different biological activity profiles |
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine | Contains a trifluoromethyl group | Increased lipophilicity; different pharmacokinetics |
5-(m-tolyl)-4H-1,2,4-triazol-3-amine | Substituted with a methyl group | Altered solubility and possibly different activity |
These variations illustrate how structural modifications can lead to distinct biological profiles and therapeutic potentials.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes involved in drug metabolism and fungal sterol synthesis.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells by modulating signaling cascades.
- Binding Affinity : The fluorine atom enhances hydrophobic interactions with target proteins, stabilizing complex formation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazole derivatives often involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds. For fluorinated triazoles, intermediates like 4-fluorophenyl-substituted hydrazines can be reacted with cyanoguanidine under acidic conditions. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid). Yield improvements (≥70%) are achievable via stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 204.07 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can tautomeric behavior of this compound be investigated using crystallography and computational methods?
- Methodological Answer : X-ray crystallography (e.g., single-crystal XRD at 173 K) resolves tautomeric forms by analyzing bond lengths and dihedral angles between triazole and fluorophenyl rings. Computational studies (DFT, B3LYP/6-31G*) predict energy differences between tautomers. For example, planar triazole rings with dihedral angles <5° relative to the fluorophenyl group suggest minimal steric hindrance, favoring the 3-amine tautomer .
Q. What strategies establish structure-activity relationships (SARs) for antimicrobial derivatives of this compound?
- Methodological Answer :
- In vitro assays : MIC (minimum inhibitory concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains identifies active derivatives.
- Substitution patterns : Introducing thioether or alkyl groups at position 3 enhances membrane permeability, while fluorophenyl groups improve target binding (e.g., dihydrofolate reductase inhibition) .
- Molecular docking : AutoDock Vina simulates ligand-enzyme interactions to rationalize SARs .
Q. How should researchers address contradictory data on biological activity in fluorinated triazole studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols (CLSI guidelines) and validate results via orthogonal assays (e.g., time-kill curves vs. MIC). Meta-analyses of published data, weighted by experimental rigor (e.g., sample size, controls), can reconcile contradictions. Theoretical frameworks (e.g., QSAR models) should guide hypothesis refinement .
Methodological and Theoretical Questions
Q. What experimental designs are suitable for assessing environmental persistence of fluorinated triazoles?
- Methodological Answer :
- Laboratory studies : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) quantify degradation half-lives. LC-MS/MS identifies transformation products (e.g., defluorinated metabolites) .
- Field simulations : Soil microcosms with LC-TOF/MS track compound mobility and bioaccumulation in Eisenia fetida (earthworms) .
Q. Which computational models predict the pharmacokinetics of this compound?
- Methodological Answer :
- ADMET prediction : SwissADME estimates logP (2.1–2.5), BBB permeability (low), and CYP450 inhibition.
- MD simulations : GROMACS models membrane diffusion rates, correlating with experimental Caco-2 permeability data .
Q. Data Analysis and Replication
Q. How can researchers replicate prior findings on triazole derivatives using advanced analytical techniques?
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXAOQLRLGISLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349547 | |
Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168893-35-4 | |
Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.